molecular formula C27H34N2O6 B11126029 5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126029
M. Wt: 482.6 g/mol
InChI Key: QECQTVFRNNNNIS-GYHWCHFESA-N
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Description

5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. The exact conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE shares structural similarities with other pyrrolidine derivatives and compounds containing aromatic rings with methoxy and dimethylamino substituents.

Uniqueness

  • The unique combination of functional groups in 5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE distinguishes it from other similar compounds. This uniqueness contributes to its specific chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4Z)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-17(2)16-35-19-12-10-18(11-13-19)24(30)22-23(20-8-7-9-21(33-5)26(20)34-6)29(15-14-28(3)4)27(32)25(22)31/h7-13,17,23,30H,14-16H2,1-6H3/b24-22-

InChI Key

QECQTVFRNNNNIS-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=C(C(=CC=C3)OC)OC)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C(=CC=C3)OC)OC)O

Origin of Product

United States

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